Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate
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Overview
Description
Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy-substituted phenyl group and a hydroxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate typically involves the esterification of 2-(2,3-dimethoxyphenyl)-2-hydroxyacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(2,3-Dimethoxyphenyl)-2-oxoacetate.
Reduction: 2-(2,3-Dimethoxyphenyl)-2-hydroxyethanol.
Substitution: 2-(2,3-Dimethoxyphenyl)-2-hydroxyacetate derivatives with various substituents.
Scientific Research Applications
Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitution on the phenyl ring.
2,3-Dimethoxybenzoic acid: A compound with similar methoxy groups but different functional groups.
Methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate: A structural isomer with methoxy groups at different positions.
Uniqueness
Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate is unique due to its specific substitution pattern and the presence of both methoxy and hydroxyacetate groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H14O5 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H14O5/c1-14-8-6-4-5-7(10(8)15-2)9(12)11(13)16-3/h4-6,9,12H,1-3H3 |
InChI Key |
WSLSAEWTWRFXJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C(=O)OC)O |
Origin of Product |
United States |
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